molecular formula C9H10F3NO2 B2513871 2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol CAS No. 942996-03-4

2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol

Cat. No.: B2513871
CAS No.: 942996-03-4
M. Wt: 221.179
InChI Key: ZWWLHDJVEDSDGM-UHFFFAOYSA-N
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Description

2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol is an organic compound with the molecular formula C9H10F3NO2 It is a member of the family of β-adrenoceptor antagonists and is characterized by the presence of an amino group, a trifluoromethoxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst, to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Nucleophiles: Thiols, amines.

Major Products Formed

The major products formed from these reactions include the corresponding ketones, aldehydes, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with β-adrenoceptors.

    Medicine: Investigated for its potential therapeutic applications, including its use as a β-adrenoceptor antagonist in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol involves its interaction with β-adrenoceptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. This makes it a potential candidate for the treatment of hypertension and other cardiovascular conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-amino-2-[4-(trifluoromethoxy)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWLHDJVEDSDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942996-03-4
Record name 2-amino-2-[4-(trifluoromethoxy)phenyl]ethan-1-ol
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